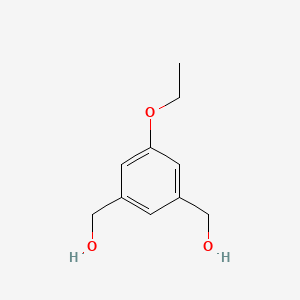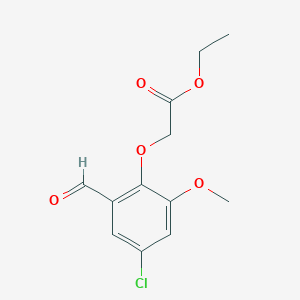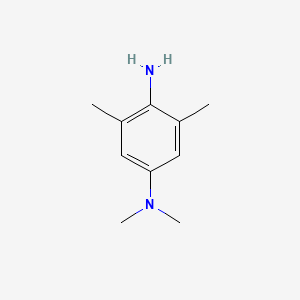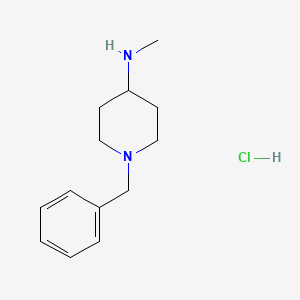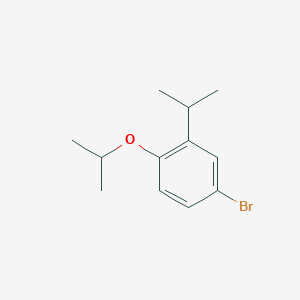
4-Bromo-1-isopropoxy-2-isopropylbenzene
Descripción general
Descripción
4-Bromo-1-isopropoxy-2-isopropylbenzene is a chemical compound with the molecular weight of 257.17 . It is a liquid at room temperature and should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-isopropoxy-2-isopropylbenzene is 1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromo-1-isopropoxy-2-isopropylbenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
4-Bromo-1-isopropoxy-2-isopropylbenzene is involved in various chemical syntheses and reactions. A study by (Wittig, 1980) discusses the use of similar compounds in synthesizing hydrocarbons capable of diyl formation. The process involves transforming dicarboxylic esters into glycolates, followed by reactions to yield the final hydrocarbons. Another research by (Bovonsombat & Mcnelis, 1993) demonstrates the use of similar compounds in ring halogenations of polyalkylbenzenes, highlighting the versatility of these compounds in organic synthesis.
Catalysis in Chemical Reactions
In catalysis, 4-Bromo-1-isopropoxy-2-isopropylbenzene and related compounds play a significant role. (Zell et al., 2012) explored the efficiency of similar compounds in Suzuki–Miyaura cross-coupling reactions, demonstrating their catalytic applications in organic chemistry.
Microbial Metabolism and Catabolism
Research on microbial metabolism and catabolism has also involved compounds similar to 4-Bromo-1-isopropoxy-2-isopropylbenzene. A study by (Eaton & Timmis, 1986) discusses the catabolism of isopropylbenzene in Pseudomonas putida, highlighting the biological transformations of such compounds.
Application in Polymer and Materials Science
In the field of polymer and materials science, these compounds have applications as well. (Rehahn et al., 1989) describe the synthesis of poly(para-phenylene) derivatives using similar brominated compounds, indicating their use in developing advanced materials.
Other Applications
Further applications are found in diverse areas such as liquid crystal synthesis (Bertini et al., 2003), and in the synthesis of organometallic polymers (Scott et al., 2004).
Safety And Hazards
The safety information available indicates that 4-Bromo-1-isopropoxy-2-isopropylbenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
4-bromo-2-propan-2-yl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDKGODWTSCXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropoxy-2-isopropylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



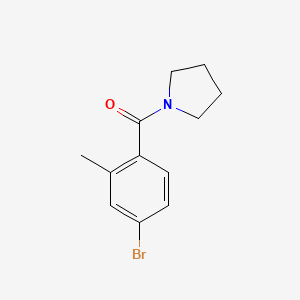
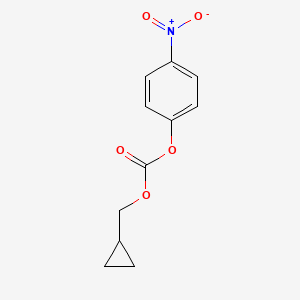
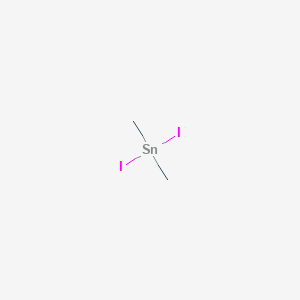
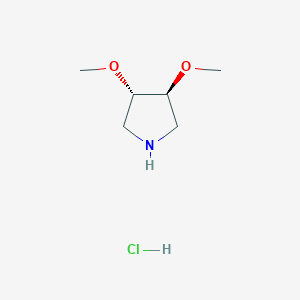
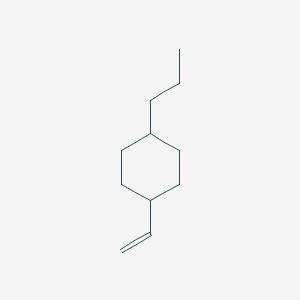
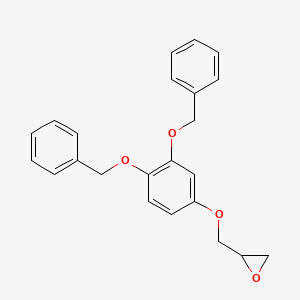
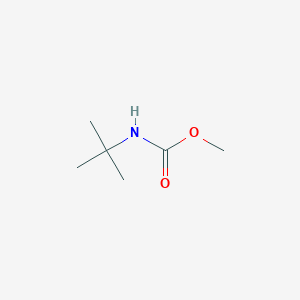
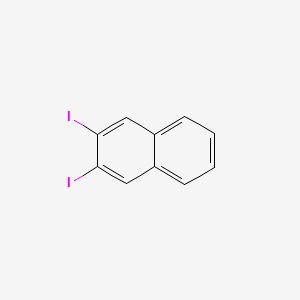
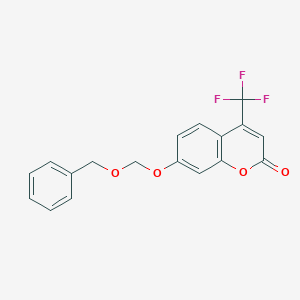
![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)
